Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including a methyl ester, a dimethylbenzamido group, and a p-tolyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde in the presence of a base.
Introduction of the Dimethylbenzamido Group: The dimethylbenzamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 3,4-dimethylbenzoic acid.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides and carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Methyl 2-((6-(3,4-dimethylbenzamido)-2-(p-tolyl)quinolin-4-yl)oxy)acetate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
2-Phenylquinoline: A quinoline derivative with a phenyl group, studied for its potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[6-[(3,4-dimethylbenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-17-5-8-20(9-6-17)25-15-26(34-16-27(31)33-4)23-14-22(11-12-24(23)30-25)29-28(32)21-10-7-18(2)19(3)13-21/h5-15H,16H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIATQOTPGGYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C)C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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